1-Anthraquinonesulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9,10-dioxoanthracene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJIPIAHCFBEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38641-06-4 (potassium salt) | |

| Record name | Anthraquinone sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030637957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8058877 | |

| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-49-5, 30637-95-7 | |

| Record name | 9,10-Dihydro-9,10-dioxo-1-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthraquinone 1-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraquinone sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030637957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dioxoanthracene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ANTHRAQUINONESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FW580K11J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 1-Anthraquinonesulfonic Acid

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Anthraquinonesulfonic Acid

This compound (1-AQSA) is a pivotal organic compound that serves as a cornerstone in the synthesis of a vast array of functional molecules. Characterized by a polycyclic aromatic anthraquinone core substituted with a sulfonic acid group at the alpha (C1) position, its unique chemical architecture imparts a blend of properties that are highly sought after in industrial and research settings. The anthraquinone moiety provides a rigid, planar chromophoric system, while the sulfonic acid group confers significant polarity and water solubility, a feature that profoundly influences its reactivity and handling.[1][2][3]

For researchers and professionals in drug development, 1-AQSA is not merely a dye intermediate but a versatile building block. The anthraquinone skeleton is a "privileged scaffold" found in numerous biologically active compounds, including several clinically approved anticancer drugs like epirubicin and mitoxantrone.[4][5][6] Understanding the fundamental chemical properties of 1-AQSA is therefore essential for designing and synthesizing novel derivatives with tailored pharmacological activities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and spectroscopic characterization, offering field-proven insights for its effective utilization in the laboratory.

Physicochemical and Structural Properties

At room temperature, this compound is a pale yellow to brown crystalline solid.[1] The presence of the highly polar sulfonic acid group dominates its solubility profile, rendering it soluble in water and other polar solvents, while it remains less soluble in non-polar organic solvents.[1] This aqueous solubility is a critical property that distinguishes it from its parent compound, anthraquinone, and facilitates its use in aqueous reaction media.

Core Structural Features

The molecule's structure features a robust, tricyclic aromatic system (anthracene) with two ketone groups at the C9 and C10 positions, forming the quinone structure. The sulfonic acid group is attached to the C1 position, one of the four equivalent "alpha" positions (1, 4, 5, 8), which are electronically distinct from the "beta" positions (2, 3, 6, 7).

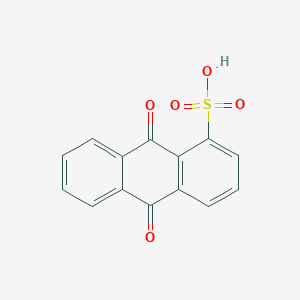

Caption: Chemical structure of this compound.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₈O₅S | [1] |

| Molecular Weight | 288.27 g/mol | [1] |

| Appearance | Pale yellow to brown crystalline powder | [1] |

| Physical State | Solid at room temperature | [1] |

| Melting Point | 275 °C (548 K) | [1] |

| Density | ~1.50 g/cm³ | [1] |

| Solubility | Soluble in water; varies in organic solvents | [1] |

Synthesis of this compound: A Directed Electrophilic Substitution

The industrial synthesis of 1-AQSA is a classic example of controlled electrophilic aromatic substitution. While direct sulfonation of anthraquinone with sulfuric acid or oleum typically yields the thermodynamically more stable 2-anthraquinonesulfonic acid (beta-position), the presence of a mercury catalyst dramatically alters the reaction's regioselectivity, favoring substitution at the alpha-position.[7][8]

The Role of the Mercury Catalyst

The causality behind this shift in selectivity is rooted in the formation of a complex between anthraquinone and the mercuric salt. This complex sterically hinders the beta-positions and, more importantly, electronically activates the alpha-positions, directing the incoming electrophile (SO₃) to the C1 position. The reaction is carefully controlled to prevent over-sulfonation to disulfonic acids.[7] Modern methods have also explored other catalysts, such as palladium, to circumvent the environmental toxicity of mercury.[9][10]

Caption: Key stages in the mercury-catalyzed synthesis of 1-AQSA.

Detailed Experimental Protocol: Synthesis of Potassium 1-Anthraquinonesulfonate

This protocol is adapted from a robust and verified procedure, providing a self-validating system for laboratory-scale synthesis.[7] The final product is isolated as its more crystalline and easily handled potassium salt.

Materials & Equipment:

-

500-mL three-necked flask

-

Mechanical stirrer with a powerful motor

-

Thermometer

-

Oil bath

-

Anthraquinone (100 g, 0.48 mole)

-

19–22% Oleum (fuming sulfuric acid) (120 g)

-

Yellow mercuric oxide (1 g)

-

Potassium chloride (32 g)

-

2-L beaker, Büchner funnel, filter cloth

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a 500-mL three-necked flask with a mechanical stirrer and a thermometer. Half-immerse the flask in an oil bath.

-

Catalyst and Sulfonating Agent: Charge the flask with 120 g of 19–22% oleum and 1 g of yellow mercuric oxide. Heat the mixture to 100°C with stirring.

-

Addition of Anthraquinone: Carefully add 100 g of anthraquinone through a powder funnel.

-

Sulfonation Reaction: Vigorously stir the mixture and heat at 147–152°C for 45–60 minutes. The temperature control is critical; higher temperatures can lead to the formation of undesired disulfonic acids.[7]

-

Workup - Quenching and Filtration: Remove the oil bath and cautiously pour the hot acid solution into a 2-L beaker containing 1 L of hot water while stirring. This step precipitates the unreacted anthraquinone.

-

Isolation of Unreacted Starting Material: Boil the diluted mixture for 5 minutes. Collect the solid unreacted anthraquinone (~53-59 g) by suction filtration on a Büchner funnel fitted with a cotton filter cloth. Wash the solid with 200 mL of hot water. This recovered material can be recycled.[11]

-

Precipitation of the Potassium Salt: Heat the combined filtrate and wash water to 90°C. Add a solution of 32 g of potassium chloride in 250 mL of hot water.

-

Crystallization and Isolation: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath. The potassium salt of this compound will crystallize as light yellow plates.

-

Final Purification: Collect the crystals by suction filtration, wash with a cold 1% potassium chloride solution, and then with a small amount of ice water. Dry the product in an oven at 110-120°C. The yield is typically 57–60 g.

Caption: Experimental workflow for the synthesis of Potassium 1-Anthraquinonesulfonate.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 1-AQSA. The molecule's conjugated system and functional groups give rise to a distinct spectroscopic fingerprint.

-

UV-Visible Spectroscopy: The UV-Vis spectrum of anthraquinones is characterized by multiple absorption bands. High-intensity π → π* transitions from the aromatic system typically appear in the UV region (220–350 nm), while lower-intensity n → π* transitions associated with the carbonyl groups can extend into the visible range (~400 nm).[12][13] The sulfonic acid group acts as an auxochrome, which can cause a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect strong, characteristic absorption bands for the S=O stretches of the sulfonate group (~1200 and ~1050 cm⁻¹), the C=O stretches of the quinone ketones (~1670 cm⁻¹), and C=C stretches from the aromatic rings (~1590 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.

-

¹H NMR: The aromatic region (typically 7.5 - 8.5 ppm) will show a complex pattern of signals corresponding to the seven protons on the substituted anthraquinone core. The specific chemical shifts and coupling constants are dictated by the electron-withdrawing effects of the carbonyl and sulfonic acid groups.

-

¹³C NMR: The spectrum will show 14 distinct carbon signals. The two carbonyl carbons are highly deshielded and appear far downfield (>180 ppm), while the aromatic carbons resonate in the 120-150 ppm range.[14]

-

| Spectroscopic Data (Representative) | |

| Technique | Expected Features |

| UV-Vis | λmax ~250 nm, ~270 nm, ~330 nm (π → π); weak band >400 nm (n → π)[12][14] |

| IR (cm⁻¹) | ~1670 (C=O stretch), ~1590 (Aromatic C=C), ~1200 & ~1050 (S=O stretch)[14] |

| ¹H NMR (ppm) | 7.5 - 8.5 (complex multiplets, aromatic protons)[14] |

| ¹³C NMR (ppm) | >180 (C=O carbons), 120 - 150 (aromatic carbons)[14] |

Chemical Reactivity and Applications in Drug Development

The reactivity of 1-AQSA is twofold, involving both the sulfonic acid group and the anthraquinone nucleus.

-

Reactions of the Sulfonic Acid Group: The -SO₃H group is a strong acid and can be easily converted to its salt form (e.g., sodium or potassium salt), which is often the isolated product due to its better handling properties.[11][15] More importantly, the sulfonic acid group is an excellent leaving group in nucleophilic aromatic substitution reactions. For example, reaction with ammonia or amines can replace the sulfonate group to introduce nitrogen-containing functionalities, a key step in the synthesis of many dyes and pharmaceutical intermediates.[16]

-

Reactions of the Anthraquinone Core: The quinone system can be reduced to the corresponding hydroquinone.[17] The aromatic rings can undergo further substitution reactions, though the existing electron-withdrawing groups are deactivating.

For drug development professionals, 1-AQSA is a valuable starting material for accessing the 1-substituted anthraquinone scaffold. Many anthraquinone-based drugs require substitution at the C1 position, and the displacement of the sulfonate group is a more facile route than direct substitution on the parent anthraquinone. This allows for the systematic introduction of various pharmacophores to explore structure-activity relationships (SAR) for targets such as nucleotide-binding proteins or as DNA intercalating agents.[6][18]

Safety and Handling

As with all laboratory chemicals, this compound and its salts must be handled with appropriate care. It is considered a hazardous substance that can cause skin and serious eye irritation.[19][20]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. If generating dust, use a dust mask or work in a well-ventilated area.[20]

-

Handling: Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke in the handling area. Keep containers securely sealed when not in use.[19]

-

Storage: Store in a cool, dry, well-ventilated place, locked up and away from incompatible materials such as strong oxidizing agents.[20]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

Conclusion

This compound is a compound of significant industrial and academic importance. Its synthesis via mercury-catalyzed sulfonation is a textbook case of directed regioselectivity, and its unique combination of a planar aromatic core with a water-solubilizing group makes it a highly versatile chemical intermediate. For scientists in materials science, dye chemistry, and particularly drug discovery, a thorough understanding of its chemical properties, reactivity, and handling is paramount for leveraging its potential in the creation of novel, high-value molecules.

References

- Solubility of Things. (n.d.). This compound.

- Scott, W. J., & Allen, C. F. H. (1941). POTASSIUM ANTHRAQUINONE-α-SULFONATE. Organic Syntheses, 21, 92. doi:10.15227/orgsyn.021.

- ChemBK. (n.d.). This compound.

- Wikipedia. (2024). Anthraquinone.

- MDPI. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis.

- Chemcess. (n.d.). Anthraquinone: Properties, Production And Uses.

- Wikipedia. (2024). Anthraquinones.

- PubChem. (n.d.). 2-Anthraquinonesulfonic acid.

- Google Patents. (1973). US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids.

- Google Patents. (n.d.). United States Patent Office.

- Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. Medical research reviews, 36(4), 705–748.

- ResearchGate. (n.d.). The UV-Vis spectra of anthraquinone intermediates and polymeric dyes.

- ResearchGate. (2025). (PDF) Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets.

- Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 128, 346–352.

- Baqi, Y. (2016). Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins. Drug discovery today, 21(10), 1571–1577.

- Dai, C., et al. (2023). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC medicinal chemistry, 14(7), 1205–1221.

- Aceto, M., et al. (n.d.). Analytical methods for determination of anthraquinone dyes in historical textiles. CORE.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]

- 3. Anthraquinonesulfonic Acids | CymitQuimica [cymitquimica.com]

- 4. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis [mdpi.com]

- 5. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemcess.com [chemcess.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids - Google Patents [patents.google.com]

- 11. This compound | 82-49-5 [chemicalbook.com]

- 12. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. This compound sodium salt - Safety Data Sheet [chemicalbook.com]

- 16. chembk.com [chembk.com]

- 17. Anthraquinone - Wikipedia [en.wikipedia.org]

- 18. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-Anthraquinonesulfonic Acid from Anthraquinone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-anthraquinonesulfonic acid from anthraquinone, a critical intermediate in the production of a wide array of dyes and pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the reaction mechanism, detailed experimental protocols, and the strategic considerations underpinning the synthesis. The guide emphasizes the prevalent mercury-catalyzed sulfonation of anthraquinone with oleum, detailing the reaction's regioselectivity and the measures to control byproduct formation. Furthermore, it delves into the purification of the product and its significance as a precursor for various derivatives with therapeutic potential.

Introduction: The Strategic Importance of this compound

Anthraquinone and its derivatives have long been a cornerstone in the development of synthetic dyes. Beyond their vibrant colors, these compounds have garnered significant attention in the pharmaceutical industry for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several anthraquinone-based drugs, such as doxorubicin and mitoxantrone, are currently in clinical use, underscoring the therapeutic potential of this chemical scaffold.[3]

This compound serves as a pivotal intermediate in the synthesis of more complex anthraquinone derivatives.[4] The introduction of the sulfonic acid group at the C1 position not only enhances the water solubility of the anthraquinone core but also provides a reactive handle for further chemical modifications, such as nucleophilic substitution reactions.[5] This strategic functionalization opens up avenues for the synthesis of a diverse library of compounds for drug discovery programs. This guide will provide a detailed exploration of the synthesis of this key intermediate, with a focus on the practical aspects and theoretical underpinnings of the process.

The Chemistry of Anthraquinone Sulfonation: A Mechanistic Perspective

The sulfonation of anthraquinone is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the presence or absence of a catalyst. In the absence of a catalyst, the sulfonation of anthraquinone with oleum (a solution of sulfur trioxide in sulfuric acid) predominantly yields the thermodynamically more stable 2-anthraquinonesulfonic acid.[6]

However, for the synthesis of many important dyes and pharmaceutical precursors, the 1-sulfonic acid isomer is required. The selective formation of this compound is achieved through the use of a mercury catalyst, typically mercuric sulfate (HgSO₄).[7]

The Role of the Mercury Catalyst in Directing α-Substitution

The mechanism of the mercury-catalyzed sulfonation is believed to involve the formation of an organomercury intermediate.[8] The mercuric ion (Hg²⁺) acts as an electrophile and attacks the electron-rich α-position (C1) of the anthraquinone ring to form a mercury-anthraquinone complex. This complex then reacts with sulfur trioxide (SO₃), the electrophile in the sulfonation reaction. The presence of the mercury at the α-position directs the incoming sulfonyl group to the same position. Subsequent workup with acid leads to the cleavage of the carbon-mercury bond and the formation of this compound.

The following diagram illustrates the proposed catalytic cycle:

Caption: Proposed catalytic cycle for the mercury-catalyzed sulfonation of anthraquinone.

Experimental Protocols for the Synthesis of this compound

The following section provides a detailed, step-by-step methodology for the synthesis of this compound, based on established and reliable procedures.[7]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Anthraquinone | C₁₄H₈O₂ | 208.22 | >98% |

| Oleum (20% SO₃) | H₂SO₄·xSO₃ | Variable | 20% free SO₃ |

| Mercuric Oxide (yellow) | HgO | 216.59 | >99% |

| Potassium Chloride | KCl | 74.55 | >99% |

| Distilled Water | H₂O | 18.02 | N/A |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Charging the Reactor: To the flask, add 120 g of 20% oleum and 1.0 g of yellow mercuric oxide.

-

Heating and Addition of Anthraquinone: Heat the mixture to 100°C with stirring. Once the temperature is stable, slowly add 100 g (0.48 mol) of anthraquinone powder in portions over 30 minutes.

-

Sulfonation Reaction: After the addition is complete, raise the temperature of the reaction mixture to 145-150°C and maintain it for 2 hours with vigorous stirring.

-

Quenching the Reaction: After 2 hours, allow the reaction mixture to cool to approximately 100°C. In a separate large beaker (2 L), place 1 L of hot distilled water. Carefully and slowly pour the warm reaction mixture into the hot water with constant stirring. Caution: This process is highly exothermic and should be performed with extreme care.

-

Precipitation and Filtration of Unreacted Anthraquinone: Boil the diluted solution for 5 minutes to ensure complete precipitation of the unreacted anthraquinone. Filter the hot solution through a Büchner funnel to collect the unreacted anthraquinone. Wash the solid with hot distilled water. The unreacted anthraquinone can be dried and reused.

-

Salting Out the Product: Transfer the filtrate to a clean beaker and heat it to 90°C. Prepare a solution of 75 g of potassium chloride in 250 mL of hot water and add it to the hot filtrate with stirring.

-

Crystallization and Isolation: Allow the mixture to cool to room temperature to facilitate the crystallization of the potassium salt of this compound. Collect the crystalline product by filtration, wash it with a small amount of cold water, and then with a saturated solution of potassium chloride.

-

Drying: Dry the product in a vacuum oven at 100°C to a constant weight.

Expected Yield and Purity

The typical yield of the potassium salt of this compound is in the range of 85-90% based on the amount of anthraquinone consumed. The purity of the product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

Process Optimization and Control of Byproducts

The primary byproducts in the sulfonation of anthraquinone are the 2-sulfonic acid isomer and various disulfonic acids. The formation of these byproducts can be minimized by careful control of the reaction conditions.

| Parameter | Effect on Product Distribution | Recommended Control |

| Temperature | Higher temperatures (>160°C) can lead to an increase in the formation of disulfonic acids. | Maintain the reaction temperature between 145-150°C. |

| Oleum Concentration | Higher concentrations of free SO₃ can favor disulfonation. | Use 20% oleum as specified. |

| Reaction Time | Prolonged reaction times can increase the extent of disulfonation. | Adhere to the recommended 2-hour reaction time. |

| Catalyst Concentration | Insufficient catalyst may lead to the formation of the 2-isomer. | Use the specified amount of mercuric oxide. |

The following workflow diagram summarizes the key steps in the synthesis and purification process:

Caption: A flowchart illustrating the synthesis and purification of this compound.

Applications in Drug Development

While this compound itself is not typically used as a therapeutic agent, its role as a versatile intermediate is of paramount importance in the synthesis of pharmacologically active molecules. The sulfonic acid group can be readily converted to other functional groups or used to attach the anthraquinone scaffold to other molecules.

For instance, the amination of this compound is a key step in the synthesis of various aminoanthraquinone derivatives.[9] These aminoanthraquinones are precursors to a range of compounds with demonstrated anticancer and antimicrobial activities.[10] The ability to introduce substituents at the 1-position of the anthraquinone ring system via the sulfonic acid intermediate allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

The mercury-catalyzed sulfonation of anthraquinone remains the most effective method for the selective synthesis of this compound, a crucial intermediate for the dye and pharmaceutical industries. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are essential for achieving high yields and purity. This guide has provided a detailed and practical framework for the synthesis, purification, and application of this important compound, with the aim of empowering researchers and professionals in their scientific endeavors. The continued exploration of greener and more sustainable synthetic routes will undoubtedly be a key area of future research in this field.

References

- Malik, E. M., & Müller, C. E. (2016). Anthraquinones as Pharmacological Tools and Drugs. Medical Research Reviews, 36(4), 705–748. [Link]

- Scott, W. J., & Allen, C. F. H. (1943).

- Google Patents. (n.d.). US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent.

- MDPI. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1293. [Link]

- Google Patents. (n.d.). CN108129363A - Synthesis of 1-aminoanthraquinone-2-sulfonic acid by solid phase method.

- Google Patents. (n.d.). US1963383A - Process of sulphonating anthraquinone and its derivatives.

- Googleapis.com. (n.d.). United States Patent Office.

- National Center for Biotechnology Information. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Molecules, 26(16), 4992. [Link]

- National Center for Biotechnology Information. (2023). A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. Antioxidants, 12(12), 2095. [Link]

- MDPI. (2022). Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell. Membranes, 12(10), 912. [Link]

- SciSpace. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines.

- ResearchGate. (2016). Anthraquinones As Pharmacological Tools and Drugs.

- ChemBK. (n.d.). This compound.

- Google Patents. (n.d.). US2742484A - beta-sulfonation of anthraquinone containing mercury.

- Google Patents. (n.d.). A preparation method of anthraquinone-2-sulfonic acid compound.

- Organic Syntheses. (n.d.). POTASSIUM ANTHRAQUINONE-α-SULFONATE.

- Researcher.Life. (2016). Anthraquinones As Pharmacological Tools and Drugs.

- Solubility of Things. (n.d.). This compound.

- MDPI. (2021). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules, 26(16), 4992. [Link]

- Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes.

- Wikipedia. (n.d.). Anthraquinones.

- CORE. (n.d.). Analytical methods for determination of anthraquinone dyes in historical textiles.

- PubMed. (2024). Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. Chemical Science, 15(46), 19534–19545. [Link]

- ResearchGate. (2010). The influence of mercury on the sulphonation of anthraquinone. Recueil des Travaux Chimiques des Pays-Bas, 44(10), 907-930. [Link]

- MDPI. (2022). In Silico-Based Discovery of Natural Anthraquinones with Potential against Multidrug-Resistant E. coli. Antibiotics, 11(10), 1362. [Link]

- Stack Exchange. (2020). Reason behind markovnikov's rule in hydration of alkenes via mercury catalysis.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of anthraquinone derivatives as allosteric phosphoglycerate mutase 1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. CN108129363A - Synthesis of 1-aminoanthraquinone-2-sulfonic acid by solid phase method - Google Patents [patents.google.com]

- 6. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. chembk.com [chembk.com]

- 10. scispace.com [scispace.com]

Introduction: The Enduring Relevance of an Anthraquinone Keystone

An In-depth Technical Guide to 1-Anthraquinonesulfonic Acid: Structure, Synthesis, and Applications

This compound is a prominent derivative of anthraquinone, a class of aromatic organic compounds that have been pivotal in the development of synthetic dyes and have demonstrated significant pharmacological potential.[1] With the chemical formula C₁₄H₈O₅S, this compound serves as a critical building block, or intermediate, in the synthesis of a vast array of functional molecules.[2][3] Its unique molecular architecture, combining a planar polycyclic aromatic core with a highly polar sulfonic acid group, imparts properties that are exploited in fields ranging from materials science to drug design.[4][5]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound. We will delve into its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, we will present a detailed, field-proven protocol for its synthesis, explaining the critical mechanistic principles that govern the reaction's regioselectivity. Finally, we will explore its key applications, with a particular focus on its role as a precursor in the development of advanced materials and therapeutic agents.

Molecular Structure and Chemical Formula

The foundational structure of this compound is the anthracene tricyclic system, which is oxidized to feature two ketone groups at positions 9 and 10, forming the 9,10-anthraquinone core. The defining feature of this molecule is the sulfonic acid (-SO₃H) group substituted at the C1 position (the "alpha" position).

-

Chemical Formula: C₁₄H₈O₅S

-

Systematic IUPAC Name: 9,10-dioxoanthracene-1-sulfonic acid[4]

-

Common Names: α-Anthraquinonesulfonic acid, 1-Sulfoanthraquinone[2]

The presence of the electron-withdrawing quinone groups deactivates the aromatic rings towards electrophilic substitution, while the sulfonic acid group dramatically increases the molecule's polarity and water solubility compared to the parent anthraquinone.[4]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are fundamental to its identification, handling, and application.

Physicochemical Properties

The compound is typically a pale yellow to brown crystalline powder under standard conditions.[4] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₈O₅S | [2] |

| Molar Mass | 288.28 g/mol | [2] |

| Appearance | Pale yellow to brown crystalline powder | [4] |

| Physical State | Solid | [4] |

| Melting Point | ~218 °C | [2] |

| Density | ~1.50 g/cm³ | [4] |

| Solubility | Soluble in water and ethanol; less soluble in non-polar organic solvents. | [2][4] |

| pKa | ~0.27 (at 25°C) | [2] |

Spectroscopic Characterization

While comprehensive spectral data for the isolated free acid is sparse, a wealth of information from its salts and closely related analogs allows for a robust characterization profile.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands. A broad peak around 3400 cm⁻¹ corresponds to the O-H stretching of the sulfonic acid group (and any water of hydration). Strong absorptions are expected around 1670 cm⁻¹ for the C=O stretching of the quinone, with aromatic C=C stretching appearing near 1600 and 1480 cm⁻¹. The sulfonate group (S=O) typically shows strong, characteristic stretches around 1200 cm⁻¹ and 1050 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the sulfonated ring are expected to be shifted downfield due to the anisotropic effects of the sulfonic acid and quinone groups.

-

¹³C NMR: The carbon spectrum would show signals for the carbonyl carbons of the quinone around δ 180-185 ppm. Aromatic carbons would resonate in the δ 120-140 ppm range. The carbon atom directly attached to the sulfonate group (C1) would be significantly influenced and identifiable.[7][8]

-

-

UV-Visible Spectroscopy: In aqueous solution, anthraquinone sulfonates exhibit characteristic absorption bands in the UV and visible regions, which are fundamental to their application as photocatalysts.[9]

Synthesis: A Case Study in Directed Electrophilic Aromatic Substitution

The industrial synthesis of this compound is a classic example of controlled electrophilic aromatic substitution. The direct sulfonation of anthraquinone with fuming sulfuric acid (oleum) typically yields the thermodynamically favored 2-sulfonic acid (beta-position) derivative. To achieve the kinetically controlled 1-sulfonic acid (alpha-position) product, a catalyst is required.[10][11]

The Role of the Mercury Catalyst

The key to directing the sulfonation to the alpha-position is the use of a mercury salt, such as mercuric oxide or mercuric sulfate, as a catalyst.[10][12]

Causality of Experimental Choice:

-

Complexation: The mercury(II) ion coordinates to the carbonyl oxygen of the anthraquinone.

-

Activation: This coordination enhances the electrophilicity of the adjacent alpha-carbon (C1), making it more susceptible to attack by the electrophile (SO₃).

-

Steric Hindrance: The bulky mercury complex sterically hinders the beta-position (C2), further favoring attack at the alpha-position.

-

Reversibility: The sulfonation reaction is reversible. The alpha-sulfonated product is formed faster (kinetic control), and the presence of the mercury catalyst stabilizes this intermediate, preventing its reversion and subsequent isomerization to the more stable beta-product.

This catalytic system is a self-validating protocol because the product distribution is overwhelmingly shifted towards the desired 1-isomer, which can be readily confirmed by chromatographic or spectroscopic analysis. Without the catalyst, the reaction yields almost exclusively the 2-isomer.[11]

Caption: General workflow for the synthesis of this compound salts.

Experimental Protocol: Synthesis of Potassium 1-Anthraquinonesulfonate

This protocol is adapted from established and verified procedures.[10] It is designed to be self-validating through the recovery of unreacted anthraquinone and the crystallization of a high-purity product.

Materials:

-

Anthraquinone (0.48 mole, 100 g)

-

19-22% Fuming Sulfuric Acid (Oleum) (120 g)

-

Yellow Mercuric Oxide (HgO) (1 g)

-

Potassium Chloride (KCl) (32 g)

-

Deionized Water

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, add 120 g of oleum and 1 g of mercuric oxide. The flask should be placed in an oil bath within a fume hood.

-

Addition of Reactant: Heat the oleum-catalyst mixture to 100°C. Cautiously add 100 g of anthraquinone powder in portions.

-

Sulfonation: Vigorously stir the mixture and increase the oil bath temperature to maintain an internal reaction temperature of 147-152°C for 45-60 minutes. Causality: This temperature range ensures a sufficient reaction rate for kinetic control without significant formation of di-sulfonated byproducts.[10]

-

Quenching and Recovery: Remove the oil bath. Cautiously and slowly pour the hot, acidic reaction mixture into a beaker containing 1 L of hot water while stirring. Boil the resulting slurry for 5 minutes. This step precipitates the unreacted, water-insoluble anthraquinone.

-

Filtration 1: Filter the hot mixture by suction through a Büchner funnel. Wash the collected solid (unreacted anthraquinone, typically 50-60 g) with hot water. This recovered material can be dried and reused.

-

Product Precipitation: Heat the combined filtrate and washings to 90°C. Add a solution of 32 g of potassium chloride in 250 mL of water. The potassium salt of this compound is less soluble than the corresponding sodium or acid form and will precipitate upon cooling.

-

Isolation: Allow the solution to cool to room temperature, then cool further in an ice bath to maximize crystallization.

-

Filtration 2: Collect the precipitated golden-yellow crystals of potassium 1-anthraquinonesulfonate by suction filtration. Wash the crystals with a small amount of cold KCl solution and then with a small amount of cold water to remove impurities.

-

Drying: Dry the product in an oven at 110-120°C. The typical yield is 40-45 g.

Applications in Research and Drug Development

This compound is more than a dye intermediate; it is a versatile platform molecule for developing advanced functional materials and pharmacologically active agents.

-

Dye and Pigment Synthesis: This is its primary industrial application. The sulfonic acid group can be readily displaced by nucleophiles (e.g., amines) to produce a wide variety of colored compounds, such as 1-aminoanthraquinone, a key precursor for many anthraquinone dyes.[2]

-

Photocatalysis: Anthraquinone sulfonates are effective, water-soluble photocatalysts. Upon UV irradiation, they can enter an excited triplet state, enabling them to participate in electron transfer or hydrogen atom transfer (HAT) processes. This has been exploited for the photooxidation of organic compounds in aqueous solutions, with applications in environmental remediation and green chemistry.[9]

-

Fluorescence Probes: The inherent fluorescent properties of the anthraquinone core can be modulated by substitution. This allows for the design of fluorescent probes for detecting specific analytes or studying biological processes.[4]

-

Drug Development Precursor: The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous anticancer drugs like Doxorubicin and Mitoxantrone.[5][13] this compound serves as a key starting material for creating novel analogs. The fused planar ring system is adept at intercalating with DNA, and substitutions on the ring can modulate this interaction and introduce new binding modes with other biological targets like topoisomerase-II or carbonic anhydrases.[5][13] Research focuses on modifying the anthraquinone core to enhance efficacy, improve selectivity for cancer cells, and reduce the cardiotoxicity associated with current anthraquinone-based chemotherapeutics.[5]

Safety and Handling

As a sulfonic acid derivative, this compound is corrosive and can cause skin and eye irritation.[14] The synthesis involves highly corrosive fuming sulfuric acid and a toxic mercury catalyst.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Handling: Handle the substance in a well-ventilated area or a fume hood to avoid inhaling dust or aerosols.[15] Avoid all personal contact.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[15]

-

Synthesis Hazards: The sulfonation reaction is exothermic and involves highly corrosive reagents. The quenching step must be performed with extreme caution by adding the acid mixture to water slowly to manage the heat generated. All work involving mercury must be conducted with appropriate secondary containment and waste disposal procedures.

Conclusion

This compound is a cornerstone of industrial organic synthesis and a molecule of growing interest in advanced research. Its straightforward, yet elegant, regioselective synthesis provides a valuable lesson in reaction control. Beyond its traditional role in the dye industry, its unique combination of a photoactive aromatic core and a water-solubilizing functional group makes it a powerful tool for developing novel photocatalysts, sensors, and, most significantly, new generations of therapeutic agents. For drug development professionals, the anthraquinone scaffold, made accessible through intermediates like this compound, remains a fertile ground for discovering compounds that can address the ongoing challenges of cancer therapy and other diseases.

References

- Solubility of Things. (n.d.). This compound.

- Scott, W. J., & Allen, C. F. H. (1936). POTASSIUM ANTHRAQUINONE-α-SULFONATE. Organic Syntheses, 16, 75. doi:10.15227/orgsyn.016.0075.

- Molbase. (n.d.). anthraquinone-1-sulphonic acid.

- ChemBK. (n.d.). This compound.

- Google Patents. (n.d.). US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent.

- PubChem. (n.d.). 2-Anthraquinonesulfonic acid.

- Wang, Y., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1303. doi:10.3390/molecules29061303.

- Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. Medical research reviews, 36(4), 705–748. doi:10.1002/med.21391.

- Deb, B., et al. (2025). Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. Medicinal chemistry (Shariqah (United Arab Emirates)), 21(1), 2–20. doi:10.2174/0118715206374787250227064528.

- Griesbeck, A. G., & Maptue, N. E. (2024). Anthraquinone Sulfonates as Water-Soluble Photocatalysts: Synthetic Applications and Perspectives. ChemistryOpen, 13(5), e202400030. doi:10.1002/open.202400030.

- ResearchGate. (n.d.). Calculated and experimental (measured in DMSO-d 6 ) 1 H and 13 C....

- ResearchGate. (n.d.). ¹H NMR spectra of the anthraquinone disperse reactive dye.

Sources

- 1. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Anthraquinonesulfonic Acids | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]

- 12. This compound | 82-49-5 [chemicalbook.com]

- 13. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis | MDPI [mdpi.com]

- 14. aksci.com [aksci.com]

- 15. 1-NITROANTHRAQUINONE-5-SULFONIC ACID SODIUM SALT - Safety Data Sheet [chemicalbook.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Solubility of 1-Anthraquinonesulfonic Acid in Water and Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Anthraquinonesulfonic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond simple data recitation to explain the underlying physicochemical principles and provide actionable experimental protocols for solubility determination.

Introduction to this compound: A Molecule of Dichotomous Nature

This compound (C₁₄H₈O₅S) is an organic compound that holds significant interest in various chemical and pharmaceutical applications. Structurally, it is characterized by a large, hydrophobic anthraquinone core, which is a polycyclic aromatic hydrocarbon, and a highly polar sulfonic acid functional group (-SO₃H). This duality in its structure is the primary determinant of its solubility profile, creating a fascinating interplay of hydrophilic and hydrophobic interactions. The anthraquinone moiety is a privileged scaffold in drug discovery, appearing in compounds with anticancer and other therapeutic properties.[1] The addition of a sulfonic acid group can modify the pharmacokinetic properties of such molecules, making an understanding of their solubility paramount.

Physicochemical Principles Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure. The large, planar anthraquinone ring system is inherently nonpolar and hydrophobic, favoring interactions with nonpolar organic solvents. In contrast, the sulfonic acid group is highly polar and capable of hydrogen bonding, driving solubility in polar solvents, particularly water.[2]

Aqueous Solubility

In aqueous media, the sulfonic acid group can deprotonate to form the sulfonate anion (-SO₃⁻), significantly enhancing water solubility through ion-dipole interactions with water molecules.[2] This ionization is pH-dependent; the solubility of sulfonic acids is generally higher in neutral to alkaline conditions where the anionic form predominates.[2] The presence of the sulfonic acid group allows for the formation of hydrogen bonds with water, further contributing to its solubility in aqueous environments.[2]

Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the sulfonic acid group, leading to good solubility. One source describes this compound as being "easily soluble in water and ethanol".[3]

-

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can participate in dipole-dipole interactions, and while they may not be as effective as protic solvents at solvating the sulfonic acid group, they can still dissolve the compound to a considerable extent.

-

Nonpolar Solvents (e.g., hexane, toluene): The hydrophobic anthraquinone core would favor interaction with these solvents, but the highly polar sulfonic acid group makes the overall molecule poorly soluble in nonpolar media.[2]

The interplay of these factors means that while general trends can be predicted, precise solubility data must often be determined empirically.

Quantitative Solubility Data: A Summary of Available Information

| Solvent | Qualitative Solubility |

| Water | Generally soluble, with solubility influenced by pH.[2] |

| Ethanol | Readily soluble.[3] |

| Polar Organic Solvents | Generally soluble.[2] |

| Nonpolar Organic Solvents | Sparingly soluble to insoluble.[2] |

For context, the sodium salt of the related compound, anthraquinone-2-sulfonic acid, is soluble in water.[4] This suggests that the free acid form of this compound will also exhibit significant aqueous solubility.

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, self-validating protocol for the determination of the equilibrium solubility of this compound using the widely accepted shake-flask method.[5][6]

Rationale for the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[5] This method ensures that the system has reached thermodynamic equilibrium, providing a true measure of the compound's intrinsic solubility under the specified conditions.

Step-by-Step Experimental Protocol

-

Preparation of the Solvent System:

-

Accurately prepare the desired solvent (e.g., deionized water, ethanol, or a specific buffer solution).

-

For aqueous solubility, it is crucial to control and record the pH of the medium, as this will significantly impact the solubility of the acidic compound.[5]

-

-

Addition of Excess Solute:

-

Weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

The use of a significant excess of the solid ensures that the solution remains saturated throughout the experiment.[5]

-

-

Equilibration:

-

Place the sealed container in a constant temperature environment, such as a shaker bath or a temperature-controlled incubator. For biopharmaceutical applications, 37 °C is a relevant temperature.[7]

-

Agitate the mixture for a predetermined period to facilitate the dissolution process and ensure the system reaches equilibrium. A typical duration is 24 to 48 hours, but the exact time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.[5]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a chemically inert filter (e.g., PTFE) with a pore size of 0.45 µm or smaller.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the collected supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Concentration Analysis by UV-Vis Spectrophotometry:

-

Determine the concentration of this compound in the diluted sample using a validated UV-Vis spectrophotometer.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent system.

-

Measure the absorbance of the sample at the wavelength of maximum absorbance (λmax) for this compound.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Diagram of the Experimental Workflow

Caption: Dichotomous nature of this compound's structure.

Conclusion

The solubility of this compound is a complex property dictated by the opposing characteristics of its large hydrophobic core and its highly polar sulfonic acid group. While qualitative data suggests good solubility in polar solvents and poor solubility in nonpolar solvents, precise quantitative data requires empirical determination. The provided shake-flask protocol offers a robust and reliable method for researchers to obtain this critical data, enabling informed decisions in drug development and other scientific applications.

References

- This compound - Solubility of Things. (n.d.).

- 2-Anthraquinonesulfonic acid | CAS#:84-48-0. (n.d.). Chemsrc.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Shake Flask Method Summary. (n.d.). BioAssay Systems.

- Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Applic

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies, 24(1), 36–40.

- Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-based Classification. (2018).

- This compound. (n.d.). ChemBK.

- (PDF) Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries. (2020). Journal of The Electrochemical Society, 167(7), 070522.

- Rapid determination of anthraquinone by visible spectroscopy. (2018). Arabian Journal of Chemistry, 11(8), 1235-1240.

- 2-Anthraquinonesulfonic acid. (n.d.). PubChem.

- Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. (1985). Acta Chemica Scandinavica, 39a, 733-741.

- UV-Vis Spectroscopy to Enable Determination of the Dissolution Behavior of Solid Dispersions Containing Curcumin and Piperine. (2017). Journal of Pharmaceutical Sciences, 106(11), 3249-3257.

- Handbook of Aqueous Solubility D

- Handbook of Aqueous Solubility Data By Samuel H. Yalkowsky and Yan He. (2004). Journal of Medicinal Chemistry, 47(12), 3231–3231.

- Handbook of Aqueous Solubility Data. (n.d.).

- Handbook of Aqueous Solubility Data|Paperback. (n.d.). Barnes & Noble.

- Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins. (2016). Drug Discovery Today, 21(10), 1571-1577.

- Anthraquinone Sulfonates as Water-Soluble Photocatalysts: Synthetic Applications and Perspectives. (2021). Chemistry – A European Journal, 27(47), 12056-12070.

- Solubility of Organic Compounds. (2023).

- Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2024, February 11). YouTube.

- Experiment 1 Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility - A Fundamental Concept in Pharmaceutical Sciences. (n.d.). Scribd.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2021). Pharmaceutical Sciences, 27(1), 1-10.

- CRC Handbook of Chemistry and Physics, 88th Edition. (2007). CRC Press.

- POTASSIUM ANTHRAQUINONE-α-SULFONATE. (n.d.). Organic Syntheses.

- aqueous solubility of inorganic compounds at various temperatures. (n.d.). In CRC Handbook of Chemistry and Physics, 91st Edition.

- PHYSICOCHEMICAL CHARACTERIZATION AND QUANTIFICATION OF TOTAL ANTHRAQUINONES OF VISMIA GUIANENSIS (AUBL.) CHOISY. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 3(7), 2135-2140.

- Anthraquinone. (n.d.). Sciencemadness Wiki.

- UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. (2014). Chemistry Central Journal, 8(1), 26.

Sources

- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. routledge.com [routledge.com]

- 3. m.youtube.com [m.youtube.com]

- 4. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]

- 5. Handbook of Aqueous Solubility Data by Samuel H. Yalkowsky, Yan He, Parijat Jain, Paperback | Barnes & Noble® [barnesandnoble.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Anthraquinonesulfonic Acid

Introduction

1-Anthraquinonesulfonic acid is a key derivative of anthraquinone, a polycyclic aromatic hydrocarbon that forms the structural backbone for a vast array of dyes, pigments, and pharmacologically active compounds. The addition of a sulfonic acid group at the C1 position significantly alters the molecule's physicochemical properties, particularly its solubility in aqueous media, making it a crucial intermediate in chemical synthesis.[1] For researchers, scientists, and professionals in drug development, a precise understanding of its molecular structure and electronic properties is paramount. Spectroscopic analysis provides the fundamental data required for structural elucidation, purity assessment, and investigation of molecular interactions.

This technical guide offers a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—as applied to this compound. We will delve into the interpretation of spectral data, provide field-proven experimental protocols, and explain the causality behind methodological choices, ensuring a blend of theoretical understanding and practical application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous information about the arrangement of protons and carbons on the anthraquinone skeleton.

1.1 Expertise & Experience: Interpreting the NMR Spectra

While comprehensive, peer-reviewed experimental NMR spectra for this compound are not widely available in public databases, we can predict the spectra with high confidence. This prediction is based on the well-documented spectra of the parent compound, anthraquinone,[2][3][4] and the known substituent chemical shift (SCS) effects of the sulfonic acid group, a strong electron-withdrawing moiety.

The sulfonic acid group at the C1 position will significantly deshield (shift downfield) the adjacent protons and carbons due to its inductive and resonance effects. Protons H-2 and H-8 will be the most affected. The expected chemical shifts are detailed in the tables below.

1.2 Data Presentation: Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.25 - 8.35 | Doublet (d) | J = 7.5 - 8.0 |

| H-3 | 7.85 - 7.95 | Triplet (t) | J = 7.5 - 8.0 |

| H-4 | 8.15 - 8.25 | Doublet (d) | J = 7.5 - 8.0 |

| H-5 | 8.20 - 8.30 | Doublet of doublets (dd) | J = 7.5, 1.2 |

| H-6 | 7.90 - 8.00 | Triplet of doublets (td) | J = 7.5, 1.2 |

| H-7 | 7.90 - 8.00 | Triplet of doublets (td) | J = 7.5, 1.2 |

| H-8 | 8.10 - 8.20 | Doublet of doublets (dd) | J = 7.5, 1.2 |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145.0 - 148.0 |

| C-2 | 128.0 - 130.0 |

| C-3 | 135.5 - 137.5 |

| C-4 | 127.5 - 129.5 |

| C-4a | 133.0 - 135.0 |

| C-5 | 127.0 - 129.0 |

| C-6 | 134.5 - 136.5 |

| C-7 | 134.0 - 136.0 |

| C-8 | 127.0 - 129.0 |

| C-8a | 133.5 - 135.5 |

| C-9 (C=O) | 182.0 - 184.0 |

| C-9a | 132.5 - 134.5 |

| C-10 (C=O) | 181.5 - 183.5 |

| C-10a | 134.0 - 136.0 |

1.3 Experimental Protocol: Acquiring NMR Spectra

This protocol outlines a self-validating system for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 15-25 mg of high-purity this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical; its high polarity is necessary to fully dissolve the sulfonic acid.[5]

-

Gently warm and vortex or sonicate the sample to ensure complete dissolution. A clear, homogenous solution is required for high-resolution spectra.

-

-

Instrumentation and Measurement (400 MHz Spectrometer): [6]

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking: Lock the spectrometer field frequency to the deuterium signal of the DMSO-d₆. This step is essential for maintaining field stability during the experiment.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. A well-shimmed sample is identifiable by a sharp and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 16-32 scans to achieve an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

Use a standard pulse program (e.g., zgpg30) with a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Accumulate 1024 or more scans, as ¹³C has a much lower natural abundance than ¹H.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to ensure all peaks are in positive absorption mode.

-

Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO solvent peak at 39.52 ppm.

-

Integrate the ¹H peaks and analyze the chemical shifts and coupling patterns to confirm the predicted structure.

-

1.4 Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. For this compound, IR is particularly useful for confirming the presence of the key quinone (C=O) and sulfonate (S=O) groups.

2.1 Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum is dominated by strong absorptions from the carbonyl and sulfonyl groups. The two quinone carbonyls give rise to a very intense band around 1675 cm⁻¹. The sulfonic acid group is characterized by strong, distinct stretching vibrations for the S=O and C-S bonds. The aromatic nature of the anthraquinone core is confirmed by C=C stretching bands in the 1400-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

2.2 Data Presentation: Characteristic IR Absorption Data

The following data is based on the experimental spectrum of this compound, sodium salt, provided by the NIST Chemistry WebBook.[7]

Table 3: Key IR Absorption Bands for this compound Sodium Salt

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3450 (broad) | Medium-Strong | O-H Stretch | Adsorbed H₂O |

| ~3070 | Weak | Aromatic C-H Stretch | C-H (Aromatic) |

| ~1675 | Strong | C=O Stretch | C=O (Quinone) |

| ~1590 | Strong | Aromatic C=C Stretch | C=C (Aromatic Ring) |

| ~1210 | Strong | Asymmetric S=O Stretch | SO₃⁻ (Sulfonate) |

| ~1040 | Strong | Symmetric S=O Stretch | SO₃⁻ (Sulfonate) |

| ~710 | Strong | C-S Stretch / Aromatic C-H Bend | C-S / C-H |

2.3 Experimental Protocol: Acquiring an FTIR Spectrum

This protocol uses the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples, requiring minimal preparation.

-

Sample Preparation:

-

Ensure the this compound sample is dry. If necessary, dry under vacuum.

-

No further preparation is needed for the ATR method.

-

-

Instrumentation and Measurement (FTIR-ATR):

-

Open the FTIR spectrometer software and ensure the ATR accessory is installed.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This is a critical self-validating step that subtracts the absorbance of air (CO₂, H₂O) from the final sample spectrum.

-

Sample Measurement: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although it is often not required for routine identification.

-

Label the major peaks and assign them to their corresponding functional groups by comparing the wavenumbers to the data in Table 3 and established correlation charts.[8][9]

-

2.4 Visualization: FTIR-ATR Experimental Workflow

Caption: Workflow for FTIR-ATR analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For a conjugated system like this compound, this technique is excellent for quantitative analysis and for probing changes in the electronic structure.

3.1 Expertise & Experience: Interpreting the UV-Vis Spectrum

The UV-Vis spectrum of anthraquinone derivatives is typically characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions.[10]

-

π → π Transitions:* These are high-energy, high-intensity transitions. For the anthraquinone core, they typically appear as two main bands: one around 250 nm and another, broader band around 320-330 nm.[11]

-

n → π Transition:* This is a lower-energy, lower-intensity transition involving the non-bonding electrons of the quinone carbonyl groups. It appears as a weak shoulder or band at longer wavelengths, typically around 400 nm.[10]

The sulfonic acid group at the C1 position is an auxochrome that can cause a slight bathochromic (red shift) or hypsochromic (blue shift) effect on these transitions. The UV/Vis+ Photochemistry Database confirms the existence of spectral data for sodium anthraquinone-1-sulfonate, validating the utility of this technique.[12]

3.2 Data Presentation: Expected UV-Vis Absorption Data

Table 4: Expected UV-Vis Absorption Bands for this compound (Solvent: Ethanol or Water)

| Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~255 | High | π → π |

| ~330 | Medium | π → π |

| ~400 | Low (often a shoulder) | n → π* |

3.3 Experimental Protocol: Acquiring a UV-Vis Spectrum

This protocol is designed for accurate quantitative and qualitative analysis.

-

Sample Preparation: [6]

-

Stock Solution: Accurately weigh a small amount (e.g., 2-5 mg) of this compound and dissolve it in a known volume (e.g., 50.0 mL) of a UV-grade solvent (e.g., ethanol, methanol, or deionized water) in a volumetric flask. This creates a stock solution of known concentration. The choice of solvent is critical as it can influence λmax; consistency is key for comparative studies.

-

Working Solution: Prepare a dilution of the stock solution to a final concentration that yields a maximum absorbance between 0.3 and 1.0. This range ensures the measurement is within the linear range of the Beer-Lambert law.

-

-

Instrumentation and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 20 minutes for stable output.

-

Select a scanning range, typically from 200 to 600 nm.

-

Blanking/Zeroing: Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample path. Run a baseline correction or "zero" the instrument. This step is crucial to subtract any absorbance from the solvent and cuvette itself.

-

Sample Scan: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back into the sample holder.

-

Run the scan to acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Record the absorbance value at each λmax.

-

If the concentration and path length (typically 1 cm) are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

-

3.4 Visualization: UV-Vis Experimental Workflow

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a multi-faceted and robust confirmation of its molecular structure. While experimental NMR data remains elusive in public domains, predictive analysis based on foundational chemical principles offers a strong framework for structural assignment. IR spectroscopy definitively confirms the presence of the critical quinone and sulfonate functional groups, and UV-Vis spectroscopy elucidates the electronic properties of this highly conjugated system. The protocols and interpretive guidance provided herein serve as a self-validating framework for researchers to confidently identify and characterize this important chemical intermediate.

References

- Stücker, A., Podschun, J., Saake, B., & Lehnen, R. (2018). A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids. Analytical Methods, 10(28), 3481-3488.

- Babaei, A., Connor, P. A., McQuillan, A. J., & Umapathy, S. (2014). UV-Visible Spectroelectrochemistry of the Reduction Products of Anthraquinone in Dimethylformamide Solutions: An Advanced Undergraduate Experiment. Journal of Chemical Education, 91(9), 1466-1470.

- Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 233.

- Myrvold, B. O., & Klæboe, P. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chemica Scandinavica, 39a, 735-745.

- Brejová, B., et al. (2011). Study of natural anthraquinone colorants by EPR and UV/vis spectroscopy. Dyes and Pigments, 92(3), 1320-1328.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for [Article Title].

- Solubility of Things. (n.d.). This compound.

- NIST. (n.d.). 1-Anthraquinone sulfonic acid, sodium salt. NIST Chemistry WebBook.

- PubChem. (n.d.). Sodium 2-anthraquinonesulfonate.

- Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632.

- Scientific Research Publishing. (2013). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium.

- ResearchGate. (n.d.). ¹H NMR spectra of calix[13]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O.

- SpectraBase. (n.d.). Benzenesulfonic acid - Optional[1H NMR] - Chemical Shifts.

- ResearchGate. (n.d.). FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h....